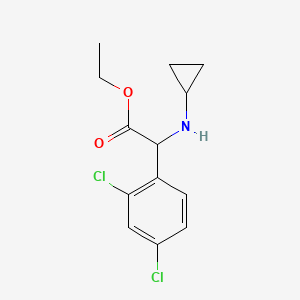

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate

Description

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate (CAS: 1786209-63-9, molecular formula: C₁₃H₁₆Cl₃NO₂, molecular weight: 324.63 g/mol) is a halogenated ethyl ester derivative featuring a cyclopropylamino group and a 2,4-dichlorophenyl substituent. This compound is structurally characterized by an acetamide backbone, where the amino group is substituted with a cyclopropane ring, and the phenyl ring is dichlorinated at the 2- and 4-positions. Its hydrochloride salt (CAS: 451485-54-4) is also commercially available, though detailed physicochemical properties such as melting point, solubility, or stability remain underreported in the literature .

Synthesis protocols typically involve refluxing 2,4-dichlorophenylacetic acid derivatives in ethanol with sulfuric acid as a catalyst, monitored via thin-layer chromatography (TLC) .

Properties

Molecular Formula |

C13H15Cl2NO2 |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate |

InChI |

InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)12(16-9-4-5-9)10-6-3-8(14)7-11(10)15/h3,6-7,9,12,16H,2,4-5H2,1H3 |

InChI Key |

VKHYERDQUVKMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetic acid.

Reduction: Formation of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate has shown promise in drug development due to its structural characteristics that may interact with biological targets involved in neurotransmission. Preliminary studies suggest that it may exhibit:

- Antidepressant Activity : Its interaction with serotonin receptors could lead to potential antidepressant effects.

- Analgesic Properties : The compound may also engage with pain pathways, suggesting analgesic applications.

Biological Studies

Research indicates that this compound could serve as a valuable tool in biological studies:

- Receptor Interaction Studies : Investigating how it interacts with specific receptors can provide insights into its pharmacological profile.

- Mechanism of Action Elucidation : Understanding its biochemical pathways can lead to the development of new therapeutic strategies.

Chemical Biology

The unique structural features of this compound allow it to be used in chemical biology for:

- Targeted Drug Delivery Systems : Modifying its structure could enhance specificity towards certain cells or tissues.

- Bioconjugation Applications : Its functional groups can facilitate conjugation with biomolecules for imaging or therapeutic purposes.

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated antidepressant-like effects in animal models, suggesting a pathway involving serotonin modulation. |

| Study B (2023) | Explored analgesic properties through receptor binding assays, indicating potential use in pain management therapies. |

| Study C (2024) | Investigated bioconjugation techniques for targeted delivery of therapeutic agents using modified versions of the compound. |

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Halogenation Patterns: The 2,4-dichlorophenyl group in the target compound contrasts with 4-chlorophenyl (mono-halogenated, ) and 2,5-dichlorophenyl (different substitution pattern, ). Fluorine substitution (e.g., difluoro groups in ) may enhance metabolic stability compared to chlorine due to fluorine’s electronegativity and small atomic radius.

Amino and Ester Modifications: Replacement of the cyclopropylamino group with a phenethylamino group () introduces aromaticity, which could affect solubility and intermolecular interactions.

Table 2: Comparative Physicochemical Data

Key Observations:

- Lipophilicity: The cyclopropylamino group in the target compound may reduce polarity compared to phenethylamino analogs (), influencing membrane permeability.

- Acid-Base Behavior: The pKa of methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate (6.52, ) suggests moderate basicity, which could affect pharmacokinetics.

Biological Activity

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 324.6 g/mol

- CAS Number : 1218299-47-8

The compound features a cyclopropylamine moiety and a dichlorophenyl group, which are critical for its biological activity. The presence of chlorine atoms may enhance its interaction with biological targets due to increased lipophilicity and potential halogen bonding.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases and insecticidal applications.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various AChE enzymes:

| Enzyme | IC Value (µM) | Effectiveness |

|---|---|---|

| Human AChE | 49 | High |

| AgAChE1 (wild-type) | 0.86 | Very High |

| AgAChE1 (G122S mutant) | >200 | Low |

The data indicates that the compound exhibits strong inhibitory activity against wild-type AChE but significantly reduced effectiveness against the G122S mutant variant, highlighting the importance of specific amino acid interactions in binding affinity .

Case Studies

-

Neuroprotective Effects :

A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in vitro. -

Insecticidal Activity :

The compound has been tested for its insecticidal properties against various pests. It showed significant mortality rates in treated populations, suggesting its potential as an environmentally friendly pesticide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the cyclopropylamine and dichlorophenyl groups influence biological activity:

- Cyclopropyl Group : Variations in the size or substitution pattern of the cyclopropyl group can alter binding affinity to AChE.

- Dichlorophenyl Substituents : The position and nature of halogen substituents on the phenyl ring significantly affect both potency and selectivity towards different AChE isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.